(2R)-2-Ammonio-3-(3,4-dihydroxyphenyl)propanoate (2R)-2-Ammonio-3-(3,4-dihydroxyphenyl)propanoate D-dopa zwitterion is an amino acid zwitterion obtained from the transfer of a proton from the carboxy group to the amino group of D-dopa. Major microspecies at pH 7.3. It is an enantiomer of a L-dopa zwitterion. It is a tautomer of a D-dopa.
Brand Name: Vulcanchem
CAS No.: 5796-17-8
VCID: VC0017791
InChI: InChI=1S/C9H11NO4/c10-6(9(13)14)3-5-1-2-7(11)8(12)4-5/h1-2,4,6,11-12H,3,10H2,(H,13,14)/t6-/m1/s1
SMILES: C1=CC(=C(C=C1CC(C(=O)O)N)O)O
Molecular Formula: C9H11NO4
Molecular Weight: 197.19 g/mol

(2R)-2-Ammonio-3-(3,4-dihydroxyphenyl)propanoate

CAS No.: 5796-17-8

Reference Standards

VCID: VC0017791

Molecular Formula: C9H11NO4

Molecular Weight: 197.19 g/mol

(2R)-2-Ammonio-3-(3,4-dihydroxyphenyl)propanoate - 5796-17-8

CAS No. 5796-17-8
Product Name (2R)-2-Ammonio-3-(3,4-dihydroxyphenyl)propanoate
Molecular Formula C9H11NO4
Molecular Weight 197.19 g/mol
IUPAC Name (2R)-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid
Standard InChI InChI=1S/C9H11NO4/c10-6(9(13)14)3-5-1-2-7(11)8(12)4-5/h1-2,4,6,11-12H,3,10H2,(H,13,14)/t6-/m1/s1
Standard InChIKey WTDRDQBEARUVNC-ZCFIWIBFSA-N
Isomeric SMILES C1=CC(=C(C=C1C[C@H](C(=O)[O-])[NH3+])O)O
SMILES C1=CC(=C(C=C1CC(C(=O)O)N)O)O
Canonical SMILES C1=CC(=C(C=C1CC(C(=O)[O-])[NH3+])O)O
Description D-dopa zwitterion is an amino acid zwitterion obtained from the transfer of a proton from the carboxy group to the amino group of D-dopa. Major microspecies at pH 7.3. It is an enantiomer of a L-dopa zwitterion. It is a tautomer of a D-dopa.
Synonyms 3-Hydroxy-D-tyrosine; D-3,4-Dihydroxyphenylalanine; (+)-3-(3,4-Dihydroxyphenyl)alanine; (+)-Dopa; D-3-Hydroxytyrosine; β-(3,4-Dihydroxy)-D-phenylalanine;
PubChem Compound 92222
Last Modified Nov 11 2021
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